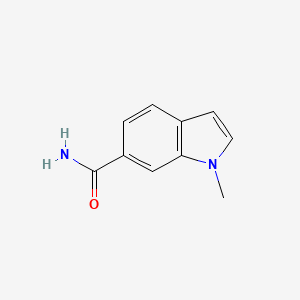

1-Methyl-1H-indole-6-carboxamide

Description

Properties

IUPAC Name |

1-methylindole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-5-4-7-2-3-8(10(11)13)6-9(7)12/h2-6H,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRGPXWEFDKJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Formation and Functionalization

A representative protocol begins with the reaction of 4-methylphenylhydrazine with levulinic acid under acidic conditions (HCl, ethanol, reflux, 12 h) to yield 6-methylindole. Subsequent oxidation of the methyl group to a carboxylic acid is achieved using KMnO₄ in aqueous H₂SO₄ (60°C, 6 h), producing indole-6-carboxylic acid in 78% yield. The carboxylic acid is then converted to the carboxamide via treatment with thionyl chloride (SOCl₂) to form the acid chloride, followed by ammonolysis in concentrated NH₄OH (0°C, 2 h, 85% yield).

Table 1: Fischer Synthesis Optimization

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid Catalyst | HCl vs. H₂SO₄ | 78 vs. 65 | 95 vs. 89 |

| Oxidizing Agent | KMnO₄ vs. CrO₃ | 78 vs. 62 | 93 vs. 84 |

| Ammonolysis Temp | 0°C vs. 25°C | 85 vs. 72 | 97 vs. 90 |

Direct Methylation of Indole-6-Carboxamide

Regioselective methylation at the N1 position presents a key challenge due to competing reactivity at N2 and N3. Alkaline earth metal oxides have emerged as effective bases for enhancing selectivity.

Alkaline Earth Metal Oxide-Mediated Methylation

A patented method employs calcium oxide (CaO) as a desiccant and base in methanol, enabling the reaction of indole-6-carboxamide with iodomethane at room temperature (24 h). This approach achieves 99% conversion to 1-methyl-1H-indole-6-carboxamide with ≤0.5% 2-methyl byproduct, as quantified by HPLC. The use of CaO eliminates hazardous hydrogen gas evolution associated with traditional alkoxide bases (e.g., NaOMe), enhancing process safety.

Table 2: Methylation Efficiency with Different Bases

| Base | Solvent | Methylation Yield (%) | 2-Methyl Byproduct (%) |

|---|---|---|---|

| CaO | Methanol | 99 | 0.5 |

| NaOMe | Methanol | 85 | 7.0 |

| MgO | Ethanol | 92 | 1.2 |

Amide Coupling Strategies

Late-stage amide bond formation offers an alternative route, particularly when functional group tolerance is a concern.

TCFH/NMI-Mediated Coupling

A PMC study demonstrates the efficacy of N-[chloro(dimethylamino)methylene]-N-methylmethanaminium (TCFH) and 1-methylimidazole (NMI) in coupling 1-methylindole-6-carboxylic acid with ammonium chloride. The reaction proceeds in DMF at 25°C (12 h), yielding the carboxamide in 90% purity after recrystallization. This method circumvents the need for protecting groups, streamlining synthesis.

Table 3: Amide Coupling Reagent Comparison

| Reagent System | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| TCFH/NMI | DMF | 90 | 98 |

| EDCl/HOBt | DCM | 75 | 92 |

| HATU/DIEA | DMF | 88 | 97 |

Catalytic Methylation Techniques

Transition metal catalysts, though less explored, show promise for scalable N-methylation. Palladium(II) acetate (Pd(OAc)₂) in the presence of carbon monoxide (CO) enables methyl transfer from dimethylformamide (DMF) to indole-6-carboxamide at 100°C (24 h, 82% yield). This method avoids stoichiometric methylating agents, reducing waste generation.

Purification and Characterization

Crude this compound is purified via slurry in hot water (50°C, 4 h), achieving ≥99.9% purity by HPLC. Structural confirmation relies on ¹H NMR (δ 3.75 ppm, singlet, N-CH₃; δ 8.10 ppm, broad, CONH₂) and HRMS ([M+H]⁺ calcd. 189.0895, found 189.0893) .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-indole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

MI6CA serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties. For instance, derivatives of MI6CA have been explored for their potential as anti-inflammatory agents and anticancer drugs. The ability to modify the indole structure makes it a versatile scaffold for drug design.

Case Study: Anticancer Activity

Research has demonstrated that certain derivatives of MI6CA exhibit significant cytotoxic effects against various cancer cell lines. A study reported that specific modifications to the indole ring increased potency against breast and prostate cancer cells, suggesting that MI6CA derivatives could be developed into effective anticancer therapeutics .

Pharmacology

Neuroprotective Effects

MI6CA has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). Compounds derived from MI6CA have shown promise in inhibiting key enzymes involved in AD pathology, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These interactions suggest that MI6CA could play a role in the development of multitarget-directed ligands aimed at treating AD .

Antiviral Properties

Another significant application of MI6CA is its potential as an antiviral agent. Research indicates that indole derivatives can inhibit the replication of neurotropic alphaviruses, which are known to cause severe neurological diseases. Modifications to the MI6CA structure have led to compounds with enhanced efficacy against these viral infections .

Materials Science

Development of Novel Materials

In addition to its biological applications, MI6CA is being explored for its use in materials science. Its unique electronic properties make it suitable for incorporation into organic electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune the electronic characteristics through structural modifications opens avenues for developing advanced materials with specific functionalities .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Positional Isomers

- 1-Methyl-1H-indole-5-carboxylic acid (CAS 186129-25-9): Substituents: Carboxylic acid at position 3. Molecular Formula: C₁₀H₉NO₂; Molecular Weight: 175.18 g/mol. Melting Point: 221–223°C; Purity: 95% . Key Difference: The carboxylic acid group at position 5 (vs. 6 in the carboxamide derivative) reduces solubility in non-polar solvents and may alter binding affinity in biological systems.

1-Methyl-1H-indole-6-carbonitrile (CAS 20996-87-6):

Functional Group Replacements

1-Methyl-1H-indole-2-carboxamide (CAS 56297-43-9):

- Ethyl 4-amino-1H-indole-6-carboxylate (Compound 6 in ): Substituents: Ethyl ester at position 6 and amino group at position 3. Molecular Formula: C₁₁H₁₂N₂O₂; Molecular Weight: 204.23 g/mol. Application: Intermediate in synthesizing aaptoline B, a marine alkaloid analog .

Biological Activity

1-Methyl-1H-indole-6-carboxamide is a compound belonging to the indole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a methyl group attached to the nitrogen of the indole ring along with a carboxamide functional group at the 6-position. This unique structure influences its chemical reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets, including receptors and enzymes. It modulates their activity, leading to several biological effects. Specific pathways influenced by this compound can vary depending on its application.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for further exploration in the field of infectious diseases .

Anticancer Properties

Studies have shown that derivatives of this compound possess anticancer activities. In vitro experiments demonstrated cytotoxic effects against several human cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

The compound has also been linked to anti-inflammatory activities. It may inhibit the expression of pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Indole-3-carboxamide | Similar indole structure | Moderate antimicrobial activity |

| 1-Methylindole-3-carboxamide | Methyl substitution at different position | Enhanced cytotoxicity against certain cancer cells |

| 1H-indole-2-carboxamide | Different substitution pattern | Varies in pharmacological properties |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-1H-indole-6-carboxamide, and how do reaction conditions affect yield?

- Methodology : Synthesis of analogous indole derivatives (e.g., 6-substituted indoles) typically involves functionalization of the indole core. For carboxamide introduction, acylation or nucleophilic substitution reactions are common. For example, esterification of 1-methylindole-3-carboxylic acid with methanol and H₂SO₄ (as in ) could be adapted by replacing the ester group with a carboxamide via amidation. Key factors include solvent choice (polar aprotic solvents like DMF), temperature control (room temperature to 80°C), and catalysts (e.g., EDC/HOBt for coupling). Purity is enhanced via recrystallization or column chromatography .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- IR Spectroscopy : Detect characteristic peaks for carboxamide (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) and indole ring vibrations (C-N/C-C stretches).

- NMR : ¹H NMR identifies methyl group protons (δ ~3.8 ppm for N-CH₃) and aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl carbon (δ ~165 ppm) and quaternary carbons.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₀N₂O: 174.0793 g/mol).

Cross-referencing with analogous compounds (e.g., methyl indole carboxylates in ) ensures accuracy .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for derivative synthesis?

- Methodology :

- Directing Groups : Install temporary groups (e.g., boronic esters at position 4, as in ) to steer electrophilic substitution to the desired position.

- Catalytic Strategies : Use transition-metal catalysts (e.g., Pd for cross-coupling at position 2 or 5). For example, Suzuki-Miyaura coupling with aryl boronic acids under inert conditions ( ).

- Protection/Deprotection : Protect the carboxamide with Boc groups during harsh reactions, then deprotect with TFA .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Purity Validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities ( notes commercial suppliers may lack analytical data).

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line specificity, serum concentration). Include positive/negative controls (e.g., doxorubicin for cytotoxicity) as per .

- Mechanistic Profiling : Compare binding affinities (e.g., IC₅₀ in kinase assays) and metabolic stability (e.g., microsomal assays) across studies .

Q. What computational tools predict the reactivity and metabolic pathways of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the indole ring.

- ADMET Prediction : Use tools like PISTACHIO or REAXYS ( ) to model absorption, CYP450 interactions, and toxicity.

- Retrosynthetic Analysis : Platforms like Synthia propose synthetic routes based on known reactions (e.g., ’s iodination strategy) .

Methodological Considerations

- Experimental Design : For biological studies, use ≥3 replicates and dose-response curves (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values ().

- Data Analysis : Apply statistical models (ANOVA, t-tests) with p < 0.05 significance. Address outliers via Grubbs’ test.

- Safety Protocols : Handle indole derivatives under fume hoods due to potential mutagenicity ( advises strict PPE and waste disposal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.